2-Methyl-1H-benzimidazole-4-carboxylic acid dihydrate

medicinal chemistry building block sourcing cost efficiency

2-Methyl-1H-benzimidazole-4-carboxylic acid dihydrate (CAS 1609401-28-6) is a crystalline, research-grade benzimidazole building block bearing a carboxylic acid at the 4-position and a methyl group at the 2-position of the fused bicyclic system. Its defined dihydrate stoichiometry (C₉H₈N₂O₂·2H₂O, MW 212.2 g/mol) distinguishes it from the anhydrous form and is routinely supplied at ≥95% purity by multiple vendors for use in medicinal-chemistry and chemical-biology workflows.

Molecular Formula C9H12N2O4
Molecular Weight 212.2 g/mol
CAS No. 1609401-28-6
Cat. No. B1432096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1H-benzimidazole-4-carboxylic acid dihydrate
CAS1609401-28-6
Molecular FormulaC9H12N2O4
Molecular Weight212.2 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=CC=C2N1)C(=O)O.O.O
InChIInChI=1S/C9H8N2O2.2H2O/c1-5-10-7-4-2-3-6(9(12)13)8(7)11-5;;/h2-4H,1H3,(H,10,11)(H,12,13);2*1H2
InChIKeyIURRFCXHERPOCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-1H-benzimidazole-4-carboxylic Acid Dihydrate – Core Scaffold for Targeted Heterocyclic Synthesis


2-Methyl-1H-benzimidazole-4-carboxylic acid dihydrate (CAS 1609401-28-6) is a crystalline, research-grade benzimidazole building block bearing a carboxylic acid at the 4-position and a methyl group at the 2-position of the fused bicyclic system . Its defined dihydrate stoichiometry (C₉H₈N₂O₂·2H₂O, MW 212.2 g/mol) distinguishes it from the anhydrous form and is routinely supplied at ≥95% purity by multiple vendors for use in medicinal-chemistry and chemical-biology workflows .

Why Indiscriminate Substitution of 2-Methyl-1H-benzimidazole-4-carboxylic Acid Dihydrate Fails in Reproducible Synthesis


Benzimidazole-carboxylic acid building blocks differ critically in the position of the carboxyl (4- vs. 5-COOH), the nature of the C2 substituent (methyl vs. H vs. ethyl), and hydration state. These differences lead to measurable variations in melting point, solubility, and the regiochemical outcome of derivatization reactions . For example, the 2-methyl-4-carboxyl substitution pattern is the privileged scaffold in the potent clinical-stage PI3Kβ inhibitor GSK2636771; swapping to the 2-methyl-5-carboxylic acid regioisomer would place the carboxyl at a position orthogonal to the morpholino substitution required for kinase selectivity . Hydration state further influences gravimetric dosing accuracy, aqueous reaction compatibility, and long-term storage stability. Consequently, generic replacement of this specific building block without empirical bridging data introduces risks of altered reactivity, compromised yield, or unexpected crystallization behaviour.

Quantitative Comparator Evidence for 2-Methyl-1H-benzimidazole-4-carboxylic Acid Dihydrate


Procurement Cost Advantage of the Dihydrate Over the Anhydrous Form at Comparable Purity

The dihydrate form offers a 56% reduction in cost per gram relative to the anhydrous form while maintaining equivalent or superior purity specification. The Hit2Lead dihydrate (95%, 1 g) is listed at $154 , whereas the AKSci anhydrous form (95%, 1 g) is priced at $350 . This cost delta is recurrent across multiple vendors and becomes a decisive procurement factor for large-scale library synthesis.

medicinal chemistry building block sourcing cost efficiency

Regioisomeric Differentiation: 4-COOH Enables the Clinical PI3Kβ Inhibitor Pharmacophore

The 4-carboxylic acid regioisomer is the essential starting material for the synthesis of GSK2636771, a PI3Kβ-selective clinical candidate with a Ki of 0.89 nM, an IC₅₀ of 5.2 nM, and 900-fold selectivity over p110α and p110γ isoforms . The 5-carboxylic acid regioisomer (CAS 709-19-3) cannot directly yield this pharmacophore because the carboxyl is positioned para to the morpholino-substitution site required for kinase selectivity. This regiospecificity is experimentally validated in the patent literature describing the structure-activity relationship (SAR) of the series [1].

PI3Kβ inhibition kinase inhibitor synthesis regiochemistry

Physicochemical Differentiation: Melting Point Gap Between 4-COOH and 5-COOH Isomers

The anhydrous 4-COOH regioisomer exhibits a melting point of 188–191 °C , whereas the 5-COOH regioisomer remains solid above 300 °C . The dihydrate form, by virtue of its water of crystallisation, is expected to exhibit a further depressed melting endotherm, facilitating melt-based processing or hot-melt extrusion at lower temperatures if required. This >110 °C melting-point gap directly impacts recrystallisation purification strategies and thermal stability windows in downstream chemistry.

solid-state properties recrystallization handling

Lipophilicity and Hydrogen-Bonding Profile: Dihydrate LogP and HBD/HBA Count

The dihydrate form has a measured/predicted LogP of 1.90 with 1 rotatable bond . The anhydrous scaffold (C₉H₈N₂O₂) presents 2 hydrogen-bond donors (HBD) and 4 hydrogen-bond acceptors (HBA) [1]; addition of two water molecules of crystallisation raises the total HBD to 6 and HBA to 6, which correlates with the experimentally observed water solubility of the dihydrate powder . This enhanced aqueous compatibility can be exploited in on-DNA encoded library technology (DEL) or biochemical assays where DMSO stock solutions are undesirable.

ADME prediction drug-likeness solubility

Purity Specification Advantage: 98% Dihydrate Enables Tighter Stoichiometric Control

Multiple vendors supply the dihydrate at 98% purity (NLT 98%) , whereas the anhydrous form is most commonly catalogued at 95% . This 3-percentage-point purity increment reduces the mass of unreactive impurities by 60% (from 5% to 2%), which directly improves the accuracy of stoichiometric calculations in amide-bond formation or HATU-mediated couplings where sub-stoichiometric impurities can lead to incomplete consumption of precious coupling partners.

purity quantitative coupling reaction reproducibility

High-Impact Application Scenarios for 2-Methyl-1H-benzimidazole-4-carboxylic Acid Dihydrate


Synthesis of PI3Kβ-Selective Inhibitor Libraries via 4-COOH Derivatization

The 4-carboxylic acid dihydrate serves as the direct precursor for the GSK2636771 chemotype. Researchers can perform amide coupling or esterification at the 4-position to generate focused libraries targeting the PI3Kβ ATP-binding pocket. The 4-COOH regioisomer is mandatory for this scaffold; the 5-COOH isomer yields inactive compounds . Using the dihydrate ensures consistent stoichiometry and avoids the need for Karl Fischer titration before weighing.

Aqueous-Phase Bioconjugation and DNA-Encoded Library (DEL) Synthesis

The dihydrate's improved water solubility and higher HBD/HBA count (6/6 vs. 2/4 for the anhydrous form) make it the preferred physical form for on-DNA amide coupling in aqueous buffer systems . The absence of DMSO co-solvent reduces DNA damage and improves DEL fidelity. The lower cost of the dihydrate also translates to more economical library production at the multi-gram scale.

Parallel Medicinal Chemistry with Automated Solid or Solution Dispensing

The 98% purity specification available for the dihydrate minimises the propagation of impurities through automated parallel synthesis platforms. Combined with the 56% cost advantage over the anhydrous form , procurement of the dihydrate enables larger array sizes within fixed budgets while maintaining high analytical integrity of the final compounds.

Thermal Processing and Melt-Assisted Derivatization

The lower melting point of the 4-COOH dihydrate (<188 °C) relative to the 5-COOH regioisomer (>300 °C) allows solvent-free melt reactions or hot-melt extrusion with amine nucleophiles at moderate temperatures. This can be advantageous when volatile organic solvents must be avoided due to environmental, health, and safety (EHS) constraints .

Quote Request

Request a Quote for 2-Methyl-1H-benzimidazole-4-carboxylic acid dihydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.